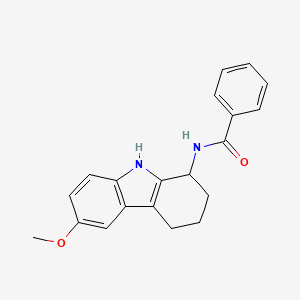

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Description

Propriétés

Formule moléculaire |

C20H20N2O2 |

|---|---|

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |

InChI |

InChI=1S/C20H20N2O2/c1-24-14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)22-20(23)13-6-3-2-4-7-13/h2-4,6-7,10-12,18,21H,5,8-9H2,1H3,(H,22,23) |

Clé InChI |

LAHDQCQHNXEAQX-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the following steps:

Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through the Fischer indole synthesis. This reaction involves the cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Methoxylation: The next step is the introduction of the methoxy group at the 6-position of the carbazole ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the methoxylated carbazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Applications De Recherche Scientifique

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is used as a probe in various biological assays to study enzyme activities and receptor binding.

Mécanisme D'action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Halogen vs. Methoxy Substitutions

- 6-Chloro and 6-Bromo Analogues : Compounds such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (IC50 = 0.005 µM) and its 6-bromo counterpart exhibit potent anti-HPV activity. The halogen atoms enhance lipophilicity and electron-withdrawing effects, improving target binding .

- 6-Methoxy Derivative: The methoxy group in the target compound may reduce cytotoxicity compared to halogens while maintaining moderate activity.

Benzamide vs. Heterocyclic Amides

- Benzamide Core : The unsubstituted benzamide in the target compound contrasts with derivatives like Y043-4943 (3,4-dimethyl-2-tetrazolyl-benzamide), which introduces a tetrazole ring for additional hydrogen bonding or π-π interactions. Such modifications increase molecular weight (416.48 vs. 364.45 for the target) and logP (3.42 for Y042-1671), affecting membrane permeability .

- Pyridinecarboxamide : Replacement of benzamide with pyridinecarboxamide (e.g., compound 38 in ) boosts anti-HPV potency (IC50 = 0.005 µM), suggesting that nitrogen-containing heterocycles enhance target affinity .

Pharmacological and Physicochemical Profiles

Activity Trends

- Antiviral Potency: Halogenated carbazoles (e.g., 6-chloro, 6-bromo) show IC50 values in the nanomolar range, while methoxy derivatives may prioritize metabolic stability over peak activity .

- Antifungal and Antibacterial Potential: Benzamide derivatives in (e.g., LMM5, LMM11) and highlight broad-spectrum biological activities, though carbazole-specific data are needed for the target compound .

Physicochemical Properties

| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~364–416* | ~3.42 | 67.2 | 6-Methoxy, benzamide |

| Y043-4943 (tetrazole-benzamide) | 416.48 | 3.42 | 67.2 | 3,4-Dimethyl, tetrazole |

| Y042-1671 (indazole-carboxamide) | 364.45 | 3.42 | 67.2 | Indazole, carboxamide |

| 6-Chloro Pyridinecarboxamide (38) | ~350† | N/A | N/A | 6-Chloro, pyridinecarboxamide |

*Estimated based on –12; †Approximated from .

Structure-Activity Relationship (SAR) Insights

- C6 Position : Halogens (Cl, Br) optimize potency, while methoxy balances activity and solubility.

- Amide Group : Pyridinecarboxamide > benzamide > indazole-carboxamide in antiviral efficacy .

- Steric Effects : Bulky substituents (e.g., tetrazole in Y043-4943) may hinder binding but improve selectivity .

Activité Biologique

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure that combines a tetrahydrocarbazole moiety with a benzamide group. Its molecular formula is C20H20N2O2, with a molecular weight of approximately 320.4 g/mol . The compound has been studied for its potential as a therapeutic agent in various medical applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- CRTH2 Receptor Antagonism : The compound acts as a CRTH2 receptor antagonist, which plays a crucial role in mediating inflammatory responses. This mechanism suggests potential applications in treating asthma and other allergic diseases.

- Anticancer Activity : Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, tetrahydrocarbazole derivatives have shown IC50 values as low as 2.5 nM against lung carcinoma cell lines (Calu1). The compound's ability to induce apoptosis and disrupt cell cycle progression contributes to its anticancer properties.

Anticancer Properties

The anticancer activity of this compound has been evaluated through various studies:

| Cell Line | IC50 Value (nM) |

|---|---|

| Calu1 (Lung Carcinoma) | 2.5 |

| MCF7 (Breast Cancer) | 14 |

| HepG2 (Liver Cancer) | 12 |

These findings highlight the compound's potential as an effective agent against multiple cancer types.

Neuroprotective Effects

The structural characteristics of the compound suggest possible neuroprotective effects. Similar carbazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property may position the compound as a candidate for neurodegenerative disease treatments.

Case Studies and Research Findings

Several studies have demonstrated the biological activities of this compound:

- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit the proliferation of cancer cells while promoting apoptosis through mitochondrial dysfunction and DNA damage mechanisms.

- Inflammatory Response Modulation : The CRTH2 antagonistic activity has been linked to reduced inflammation markers in preclinical models of asthma and allergy .

- Structure Activity Relationship (SAR) : Research into similar compounds indicates that specific substitutions on the carbazole ring enhance biological activities. For instance, the presence of methoxy groups at strategic positions appears to improve receptor binding affinity and efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole with benzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Yield optimization requires controlled temperature (0–5°C to prevent side reactions) and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. For analogs, substituent compatibility should be validated using IR and NMR to confirm amide bond formation .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Assign peaks based on coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in carbazole at δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (≤0.4% deviation).

Purity can be assessed via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial Activity : Follow NCCLS guidelines using broth dilution (e.g., against Gram-positive S. aureus and Gram-negative E. coli). Report MIC (Minimum Inhibitory Concentration) values with positive controls like ciprofloxacin .

- Cytotoxicity : Use MTT assay on HeLa or HEK293 cells. Calculate IC₅₀ values via probit analysis (SPSS or GraphPad Prism) and compare to standards like hydroxyurea .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial DNA gyrase or fungal lanosterol 14α-demethylase). Validate poses with PyMOL.

- QSAR Studies : Derive Hammett/Taft parameters for substituents (e.g., methoxy vs. nitro groups) to correlate electronic effects with activity.

- ADMET Prediction : Employ SwissADME to assess solubility, permeability, and CYP450 interactions .

Q. What crystallographic strategies resolve structural ambiguities in carbazole-benzamide hybrids?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for least-squares refinement. Address disorder in the tetrahydrocarbazole ring using PART/ISOR commands.

- Validation : Check R-factors (R₁ < 5%), and use PLATON to analyze hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. How can regioselective functionalization of the carbazole core be achieved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.